3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
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Overview
Description
3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO4. It is known for its applications in various fields of scientific research, particularly in the study of proteomics and biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl acetoacetate in the presence of an acid catalyst, followed by oxidation to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium bor
Biological Activity
3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS No. 154780-52-6) is a heterocyclic organic compound with the molecular formula C9H7NO4. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly its antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound features a benzoxazole ring, which contributes to its biological activity. The compound's molecular weight is approximately 193.16 g/mol, and it is characterized by the presence of a carboxylic acid group and a ketone functional group. Its synthesis typically involves the cyclization of 2-aminophenol with methyl acetoacetate under acidic conditions, followed by oxidation processes to yield the final product .
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C9H7NO4 |
Molecular Weight | 193.16 g/mol |
CAS Number | 154780-52-6 |
IUPAC Name | 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |
InChI Key | LCLAZLIVBFONSJ-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies and Research Findings
- Antibacterial Activity :
- A study demonstrated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL for various strains, indicating potent antibacterial effects .
- Antifungal Activity :
Table 2: Antimicrobial Activity Data
Microorganism | Type | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | Gram-positive | 0.0048 |
Escherichia coli | Gram-negative | 0.0195 |
Candida albicans | Fungal | 0.0098 |
Fusarium oxysporum | Fungal | 0.039 |
The antimicrobial effects of this compound are hypothesized to result from its ability to penetrate microbial cell walls and disrupt essential cellular processes. This includes interference with DNA replication and protein synthesis, leading to cell death.
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLAZLIVBFONSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433753 |
Source
|
Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154780-52-6 |
Source
|
Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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